molecular formula C12H13N3O2 B13357943 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1119452-07-1

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13357943
CAS No.: 1119452-07-1
M. Wt: 231.25 g/mol
InChI Key: OJMGZTPXTZBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a dimethylaminomethyl group at position 5 and a benzaldehyde moiety at position 3. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry . The dimethylaminomethyl group enhances solubility in polar solvents, while the benzaldehyde moiety offers reactivity for further derivatization (e.g., Schiff base formation). This compound is often synthesized via multi-step routes involving hydrazide intermediates or coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethylaminomethyl group is then introduced via a substitution reaction, followed by the attachment of the benzaldehyde moiety through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminomethyl group may also interact with biological membranes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Substituent on Oxadiazole Key Properties Reference
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Dimethylaminomethyl Electron-donating group; enhances solubility and hydrogen-bonding potential
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Trifluoromethyl Electron-withdrawing group; increases metabolic stability and lipophilicity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Propan-2-yl Alkyl group; improves membrane permeability and conformational flexibility

Key Insights :

  • Electron-donating vs. withdrawing groups: The dimethylaminomethyl group (electron-donating) increases solubility, while trifluoromethyl (electron-withdrawing) enhances stability and lipophilicity, making the latter suitable for hydrophobic target binding .

Functional Group Variations on the Benzene Ring

Compound Name Benzene Ring Functional Group Reactivity/Applications Reference
This compound Aldehyde Reactive for Schiff base formation; intermediate for drug derivatization
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline Aniline Amine group enables conjugation with carboxylic acids or sulfonamides
N-Benzoyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide Benzamide Stable amide bond; potential protease inhibitor or PET tracer

Key Insights :

  • Aldehyde vs. aniline : The aldehyde group (target compound) is reactive and versatile, whereas the aniline derivative () is more stable and suited for covalent conjugation .
  • Amide derivatives : Benzamide analogs () show promise in PET imaging due to their stability under radiochemical conditions .

Amino Group Modifications

Compound Name Amino Substituent Impact on Properties Reference
This compound Dimethylamino Moderate steric hindrance; improves solubility
4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Cyclohexyl(methyl)amino Bulky group; reduces solubility but enhances lipophilicity
3-{[Benzyl(ethyl)amino]methyl}-1,3,4-oxadiazol-2-ylbenzaldehyde Benzyl(ethyl)amino High lipophilicity; potential CNS penetration

Key Insights :

  • Steric effects: Cyclohexyl(methyl)amino () introduces significant bulk, likely reducing metabolic clearance but limiting aqueous solubility .
  • Lipophilicity: Benzyl(ethyl)amino () increases logP values, favoring blood-brain barrier penetration .

Biological Activity

3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₄ClN₃O₂, with a molecular weight of approximately 226.71 g/mol. Its structure features a benzaldehyde moiety linked to a dimethylaminomethyl-substituted oxadiazole ring. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various Gram-positive and Gram-negative bacteria. In a study involving similar oxadiazole compounds, it was found that modifications in the side chains greatly influenced the antimicrobial efficacy. The presence of a dimethylamino group appears to enhance the interaction with microbial targets .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain oxadiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell signaling pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
  • Interaction with Cellular Targets : The dimethylamino group may facilitate binding to nucleophilic sites within cells, enhancing the compound's efficacy .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated that oxadiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Research on Anticancer PotentialShowed that similar compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Pharmacokinetic AnalysisEvaluated the absorption and metabolism of oxadiazole derivatives in vivo, indicating favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and oxadiazole precursors. For example, refluxing substituted benzaldehyde derivatives with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Purification involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography. Purity can be verified using HPLC with UV detection or mass spectrometry.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the aldehyde proton (δ ~10 ppm) and oxadiazole ring protons. Aromatic protons in the benzaldehyde moiety appear as distinct multiplet signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared Spectroscopy : Stretching vibrations for the aldehyde group (~1700 cm1^{-1}) and oxadiazole ring (~1600 cm1^{-1}) are diagnostic .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodology : Impurities often arise from incomplete condensation (e.g., unreacted benzaldehyde intermediates) or side reactions (e.g., oxadiazole ring oxidation). TLC with silica gel plates and UV visualization can detect unreacted precursors. LC-MS or GC-MS helps identify byproducts, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Methodology :

  • Catalysis : Transition metal catalysts (e.g., Cu(I)) or microwave-assisted synthesis may accelerate cyclization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
  • Kinetic Studies : Monitoring reaction progress via in-situ NMR or FTIR helps identify rate-limiting steps. Adjusting temperature and reflux duration based on Arrhenius plots can maximize yield .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX software is widely used for refinement, particularly for resolving tautomerism or conformational ambiguities in the oxadiazole ring .
  • Dynamic NMR : Variable-temperature NMR experiments can detect dynamic processes (e.g., ring puckering) that cause signal splitting .

Q. What strategies enhance the compound’s solubility or stability for biological assays?

  • Methodology :

  • Salt Formation : Converting the aldehyde to a hydrochloride salt (e.g., this compound hydrochloride) improves aqueous solubility .
  • Co-solvent Systems : Use DMSO-water mixtures or cyclodextrin encapsulation to stabilize the compound in vitro .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzaldehyde or oxadiazole moieties (e.g., halogenation, methylation) and test derivatives in bioassays .
  • Computational Modeling : DFT calculations or molecular docking predict binding affinities to target proteins (e.g., enzymes with oxadiazole-binding pockets) .

Q. What experimental designs are recommended for assessing antimicrobial or enzyme-inhibitory activity?

  • Methodology :

  • MIC Assays : Use broth microdilution methods against bacterial/fungal strains, with positive controls (e.g., ciprofloxacin) and solvent controls .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) require dose-response curves (IC50_{50} determination) and Lineweaver-Burk plots to identify inhibition mechanisms .

Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian software to predict sites for electrophilic attack (e.g., aldehyde group) .
  • Molecular Dynamics Simulations : Simulate solvent interactions to assess hydrolysis susceptibility of the oxadiazole ring .

Properties

CAS No.

1119452-07-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C12H13N3O2/c1-15(2)7-11-13-12(14-17-11)10-5-3-4-9(6-10)8-16/h3-6,8H,7H2,1-2H3

InChI Key

OJMGZTPXTZBRCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NO1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.